molecular formula C22H32N2O2 B14888079 Bis(adamantan-1-yl)oxamide

Bis(adamantan-1-yl)oxamide

Cat. No.: B14888079
M. Wt: 356.5 g/mol
InChI Key: WZSLZOBFOVJLHJ-UHFFFAOYSA-N
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Description

Bis(adamantan-1-yl)oxamide is a structurally unique compound belonging to the oxamide family, characterized by two adamantane moieties linked via an oxamide core (–NH–C(=O)–C(=O)–NH–). The adamantane groups confer high thermal stability and lipophilicity, which are advantageous for biological activity and supramolecular assembly .

Properties

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

N,N'-bis(1-adamantyl)oxamide

InChI

InChI=1S/C22H32N2O2/c25-19(23-21-7-13-1-14(8-21)3-15(2-13)9-21)20(26)24-22-10-16-4-17(11-22)6-18(5-16)12-22/h13-18H,1-12H2,(H,23,25)(H,24,26)

InChI Key

WZSLZOBFOVJLHJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)NC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(adamantan-1-yl)oxamide typically involves the reaction of adamantane derivatives with oxalyl chloride and amines. One common method includes the reaction of adamantane-1-carboxylic acid with oxalyl chloride to form adamantane-1-carbonyl chloride, which is then reacted with an amine to produce the desired oxamide . The reaction is usually carried out in an inert solvent like methylene chloride under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Bis(adamantan-1-yl)oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of bis(adamantan-1-yl)oxamide is largely dependent on its structural features. The adamantane groups provide a rigid and stable framework that can interact with various molecular targets. The oxamide core can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . The compound can disrupt enzyme activity, inhibit protein-protein interactions, and modulate signaling pathways .

Comparison with Similar Compounds

Adamantane-Isothiourea Hybrid Derivatives

  • Structure : These hybrids incorporate morpholine or piperazine carbothioimidate groups linked to adamantane (e.g., 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates) .
  • Synthesis : Prepared via reaction of adamantane-thioamides with benzyl bromides in acetone using K₂CO₃ .
  • Applications : Demonstrated broad-spectrum antibacterial activity (e.g., compound 7b against Candida albicans) and hypoglycemic effects in diabetic rats (e.g., 8ab reduced serum glucose levels comparably to gliclazide) .
  • Key Difference : Unlike Bis(adamantan-1-yl)oxamide, these hybrids prioritize sulfur-containing functional groups, enhancing antimicrobial potency but reducing thermal stability .

2-(Adamantan-1-yl)-2-oxoethyl Benzoates

  • Structure : Esters combining adamantane with aromatic carboxylic acids (e.g., 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate) .
  • Synthesis : Formed by reacting 1-adamantyl bromomethyl ketone with carboxylic acids in DMF .
  • Applications : Exhibit selective antioxidant activity (e.g., hydrogen peroxide radical scavenging) and anti-inflammatory effects (e.g., 2p outperforming diclofenac sodium) .
  • Key Difference : The ester linkage in benzoates contrasts with the oxamide core, offering tunable electronic properties for redox applications but lower mechanical robustness .

Dimeric γ-AApeptides with Adamantane Moieties

  • Structure : Large dimeric structures (e.g., compound 11 : N,N′-bis(decanamide) with adamantane-acetyl groups) .
  • Synthesis : Built via solid-phase peptide synthesis, integrating adamantane for enhanced lipophilicity .
  • Applications : Potent antibacterial agents (e.g., activity against methicillin-resistant Staphylococcus aureus) due to membrane disruption .
  • Key Difference : The peptide backbone enables selective targeting of bacterial membranes, a feature absent in this compound .

Bis(amino alcohol)oxamides

  • Structure: Oxamide cores functionalized with amino alcohols (e.g., (S,S)-bis(phenylalaninol)oxamide) .
  • Synthesis: Derived from amino alcohols and oxalyl chloride .
  • Applications: Used as gelators for supramolecular ionogels with high ionic conductivity (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide gel) .

Structural and Functional Data Table

Compound Core Structure Key Functional Groups Key Applications Notable Findings References
This compound Oxamide + adamantane –NH–C(=O)–C(=O)–NH– Drug design, materials High thermal stability
Adamantane-isothiourea Adamantane + isothiourea Morpholine/piperazine + S Antimicrobial, hypoglycemic Broad-spectrum activity
2-oxoethyl benzoates Adamantane + ester Aromatic ester Antioxidant, anti-inflammatory Outperforms diclofenac sodium
Dimeric γ-AApeptides γ-AApeptide + adamantane Peptide backbone + decanamide Antibacterial Targets MRSA
Bis(amino alcohol)oxamides Oxamide + amino alcohol –OH, –NH₂ Ionogels High ionic conductivity

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Adamantane’s lipophilicity enhances membrane penetration in antimicrobial and anti-inflammatory compounds .
    • Oxamide’s planar structure facilitates π-π stacking in supramolecular materials, while ester/amide variations tune redox properties .
  • Market Relevance: Oxamide derivatives are commercially significant in neurological and diabetic therapies, with a growing market forecasted to expand in Asia and North America .

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